molecular formula C19H18Br2O2 B12825783 4,4'-Dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] CAS No. 223137-76-6

4,4'-Dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]

Cat. No.: B12825783
CAS No.: 223137-76-6
M. Wt: 438.2 g/mol
InChI Key: CXSHFZOCKAZZTM-UHFFFAOYSA-N
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Description

4,4’-Dibromo-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] is a heterocyclic organic compound with the molecular formula C19H18Br2O2 It is characterized by the presence of bromine and methoxy groups attached to a spirobi[indene] core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dibromo-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] typically involves the bromination of 7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dibromo-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atoms and form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted spirobi[indene] derivatives.

    Oxidation Reactions: Formation of carbonyl-containing spirobi[indene] derivatives.

    Reduction Reactions: Formation of hydrocarbon spirobi[indene] derivatives.

Scientific Research Applications

4,4’-Dibromo-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,4’-Dibromo-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol
  • 7,7’-Dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]
  • 4,4’-Dibromo-2,2’-dinitrobiphenyl

Uniqueness

4,4’-Dibromo-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] is unique due to the presence of both bromine and methoxy groups on the spirobi[indene] core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

223137-76-6

Molecular Formula

C19H18Br2O2

Molecular Weight

438.2 g/mol

IUPAC Name

7,7'-dibromo-4,4'-dimethoxy-3,3'-spirobi[1,2-dihydroindene]

InChI

InChI=1S/C19H18Br2O2/c1-22-15-5-3-13(20)11-7-9-19(17(11)15)10-8-12-14(21)4-6-16(23-2)18(12)19/h3-6H,7-10H2,1-2H3

InChI Key

CXSHFZOCKAZZTM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Br)CCC23CCC4=C(C=CC(=C34)OC)Br

Origin of Product

United States

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